1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one
Description
The compound 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one features a triazolopyrimidine core fused with a triazole ring and substituted at position 3 with a 3-fluorophenyl group. A piperazine linker at position 7 connects to a pentan-1-one moiety.
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-2-3-7-16(28)25-8-10-26(11-9-25)18-17-19(22-13-21-18)27(24-23-17)15-6-4-5-14(20)12-15/h4-6,12-13H,2-3,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQONCFLHYLGYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one , also known as CAS 920386-96-5 , is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H22FN7O
- Molecular Weight : 383.42 g/mol
- IUPAC Name : this compound
The compound contains a triazolo-pyrimidine moiety linked to a piperazine ring and a pentanone side chain. This structural complexity contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In studies involving MDA-MB-231 breast cancer cells, certain derivatives demonstrated enhanced cytotoxicity compared to standard treatments like Erlotinib. Notably, compounds similar to this triazolo-pyrimidine structure have been shown to induce apoptosis through upregulation of pro-apoptotic markers (P53, Bax) and downregulation of anti-apoptotic factors (Bcl2) .
Enzyme Inhibition
The compound is also noted for its inhibitory effects on various enzymes:
- Cholinesterase Inhibition : Some derivatives have shown superior inhibition against acetylcholinesterase compared to traditional medications. This suggests potential applications in treating conditions like Alzheimer's disease .
Antiviral Activity
Preliminary studies have indicated that compounds related to this triazolo-pyrimidine scaffold exhibit antiviral properties against HIV strains. The mechanism appears to involve interference with viral replication processes .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating key regulatory proteins involved in cell survival.
- Enzyme Interaction : It binds effectively to cholinesterases and potentially other enzymes, altering their activity and leading to therapeutic effects.
- Viral Replication Interference : The compound disrupts critical steps in the viral life cycle, reducing viral load.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Findings from Structural Variations
a. Phenyl Substituent Position and Electronic Effects
- 3-Fluorophenyl vs. 4-Fluorophenyl: The target’s meta-fluorine (3-position) may create distinct steric and electronic environments compared to para-fluorine (4-position) in ’s compound.
- Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group () introduces electron-donating effects via the ethoxy moiety, contrasting with the electron-withdrawing 3-fluorophenyl group. This could modulate solubility and target affinity .
b. Ketone Chain Modifications
- Pentan-1-one vs.
- Branched vs. Linear Chains : The 2-methylpropan-1-one derivative () introduces steric hindrance, which may affect metabolic stability or enzymatic recognition .
c. Piperazine Linker Modifications
Implications for Drug Design
- Bioavailability: Longer ketone chains (e.g., pentanone) may improve blood-brain barrier penetration but require balancing with solubility-enhancing groups like ethoxy () .
- Target Selectivity : The 3-fluorophenyl group’s meta-substitution (target compound) could offer selectivity advantages over para-substituted analogs in targeting specific kinases or GPCRs .
- Synthetic Feasibility: Shorter chains (e.g., ethylbutanone in ) may simplify synthesis but sacrifice pharmacokinetic properties .
Q & A
Q. What are the common synthetic routes for synthesizing this triazolo-pyrimidine-piperazine derivative?
Methodological Answer: Synthesis typically involves coupling a fluorophenyl-triazolo-pyrimidine core with a piperazine moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, the 3-fluorophenyl group can be introduced using Suzuki-Miyaura coupling under palladium catalysis. The piperazine ring is often functionalized via alkylation with pentanone derivatives. Purification may require column chromatography or recrystallization, with purity validated by HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the compound characterized spectroscopically and structurally?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry of the triazole and fluorophenyl groups (e.g., aromatic protons at δ 7.2–8.1 ppm).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]+ at m/z 436.18).
- X-ray Crystallography : Resolves stereochemistry of the triazolo-pyrimidine core, as demonstrated in analogous compounds .
Q. What in vitro assays are used to evaluate its bioactivity?
Methodological Answer:
- Kinase Inhibition : ATP-binding assays (e.g., fluorescence polarization) screen for activity against kinases like PI3K or Aurora kinases.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) assess IC₅₀ values.
- Solubility : High-throughput shake-flask methods in PBS (pH 7.4) quantify aqueous solubility .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine coupling step?
Methodological Answer:
- Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, DMF at 80°C with K₂CO₃ improves nucleophilic substitution efficiency.
- In Situ Monitoring : ReactIR tracks intermediate formation to minimize side products like N-oxide derivatives .
Q. How to resolve contradictions between solubility data and in vivo bioactivity?
Methodological Answer:
Q. What computational methods predict structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues).
- MD Simulations : GROMACS-based simulations assess binding stability over 100-ns trajectories.
- QSAR Models : Partial least squares (PLS) regression links electronic descriptors (HOMO/LUMO) to IC₅₀ values .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results across cell lines?
Methodological Answer:
- Hypothesis Testing : Compare cellular uptake (via LC-MS/MS) and efflux pump expression (e.g., P-gp Western blotting) in resistant vs. sensitive lines.
- Pathway Enrichment : RNA-seq identifies differential expression in apoptosis-related genes (e.g., Bcl-2, Caspase-3) .
Theoretical Framework Integration
Q. How to link the compound’s mechanism to epigenetic modulation?
Methodological Answer:
- Chromatin Immunoprecipitation (ChIP) : Assess histone acetylation changes (e.g., H3K27ac) in treated cells.
- Theoretical Basis : Align findings with conceptual frameworks like "kinase signaling-epigenetic crosstalk" to explain off-target effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
